Methyl 2-oxospiro[3.5]nonane-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxospiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-2-4-11(5-3-8)6-9(12)7-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGRURMLWQSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations Involving Methyl 2 Oxospiro 3.5 Nonane 7 Carboxylate and Spiro 3.5 Nonane Motifs
Mechanistic Pathways of Spirocyclic Ring Formation
The construction of the spiro[3.5]nonane skeleton, where a cyclobutane (B1203170) and a cyclohexane (B81311) ring share a single carbon atom, can proceed through various sophisticated mechanisms. These pathways often involve highly reactive intermediates and complex electronic transitions to forge the sterically demanding spiro-junction.
The formation of spirocycles can be initiated by single electron transfer (SET) processes, which generate radical intermediates that drive cyclization. researchgate.net In these spiroannulation reactions, an electron is transferred from a donor to an acceptor molecule, creating a radical ion pair. nih.gov This initial SET event can trigger a cascade of bond-forming reactions, leading to the construction of complex molecular architectures from simple precursors. researchgate.net
The process can be conceptualized in two primary ways:
Inner-Sphere Electron Transfer: In this mechanism, the electron donor and acceptor are connected by a bridging ligand, facilitating the electron transfer.
Outer-Sphere Electron Transfer: Here, the electron "hops" through space between the donor and acceptor, which are not covalently linked. princeton.edu
In the context of spiroannulation, a photochemically excited molecule can act as either an electron donor or acceptor, initiating a radical cascade that culminates in the formation of the spirocyclic ring system. documentsdelivered.comnih.gov The efficiency and outcome of such reactions are dependent on the redox potentials of the involved species and the stability of the radical intermediates formed.
Rearrangement reactions are fundamental to the synthesis and transformation of spiro[3.5]nonane motifs, often proceeding through carbocation intermediates. The stability of these cations dictates the reaction pathway, leading to either ring expansion or contraction. wikipedia.orgetsu.edu For instance, the formation of a cyclobutyl cation adjacent to the spiro center can trigger a rearrangement to alleviate ring strain or to form a more stable carbocation. nih.gov
These processes are analogous to well-studied carbocation rearrangements:
Pinacol-type Rearrangements: These reactions involve the 1,2-migration of an alkyl or aryl group to an adjacent carbocation, often resulting in a change in ring size. wikipedia.org
Semipinacol Rearrangements: Occurring under milder conditions, these rearrangements also proceed through the migration of a substituent to a cationic center. wikipedia.org
In spiro[3.5]nonane systems, the departure of a leaving group can generate a carbocation that initiates the migration of an endocyclic bond, leading to a contracted or expanded ring structure. wikipedia.org The regioselectivity of these rearrangements is influenced by the substitution pattern on the rings and the nature of the reaction conditions. nih.gov
| Rearrangement Type | Driving Force | Potential Product from Spiro[3.5]nonane Precursor |
| Ring Expansion | Relief of ring strain, formation of a more stable carbocation | Spiro[4.5]decane derivatives |
| Ring Contraction | Formation of a stabilized cation (e.g., cyclopropylcarbinyl) | Spiro[3.4]octane or bicyclic systems |
| Wagner-Meerwein Shift | Generation of a more stable tertiary carbocation from a secondary one | Isomeric spiro[3.5]nonane derivatives |
Understanding the detailed mechanism of spirocycle formation necessitates the identification and characterization of transient intermediates. These short-lived species are often detected using advanced spectroscopic techniques under specific reaction conditions. For example, time-resolved infrared and transient absorption spectroscopies can provide snapshots of the excited-state evolution of molecules on timescales ranging from femtoseconds to milliseconds, allowing for the observation of charge-transfer intermediates. rsc.org
Modern analytical methods play a crucial role:
Spectroscopic Techniques: Methods like UV-vis, nuclear magnetic resonance (NMR), and Mössbauer spectroscopy can help identify intermediates. nih.gov In some enzyme-catalyzed reactions, intermediates like Fe(III)-superoxo and Fe(IV)-oxo complexes have been characterized, providing insight into bond-cleavage steps. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways and predict the structures and energies of intermediates and transition states. nih.govrsc.org These calculations can corroborate experimental findings and provide a deeper understanding of the reaction mechanism. nih.gov
By combining experimental evidence from techniques like cyclic voltammetry with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, including the characterization of key intermediates that are otherwise difficult to observe directly. rsc.org
Reactivity Studies of the Oxo and Carboxylate Functionalities within the Spiro[3.5]nonane Framework
The chemical behavior of the ketone (oxo) and ester (carboxylate) groups in Methyl 2-oxospiro[3.5]nonane-7-carboxylate is significantly influenced by the rigid and strained spiro[3.5]nonane backbone. The four-membered cyclobutanone (B123998) ring, in particular, exhibits reactivity patterns associated with strained cyclic systems.
The reactivity of the 2-oxo group in the spiro[3.5]nonane system can be compared to the well-documented ring-opening reactions of oxetanes, which are four-membered cyclic ethers. acs.orgnih.gov The inherent strain of the four-membered ring makes it susceptible to cleavage under various conditions. nih.gov
Ring-opening reactions of such strained rings are often regioselective, with the outcome depending on steric and electronic factors. magtech.com.cn
Nucleophilic Attack: Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an oxetane (B1205548) ring. magtech.com.cn In the case of the 2-oxospiro[3.5]nonane, nucleophilic attack would occur at the carbonyl carbon.
Acid Catalysis: In the presence of a Brønsted or Lewis acid, the ring is activated, and weaker nucleophiles can attack the more substituted carbon, as this position can better stabilize a partial positive charge. magtech.com.cn
Reductive Cleavage: Reagents like lithium aluminium hydride (LiAlH₄) can be used to open the ring reductively. acs.org
The following table summarizes various conditions used for the ring-opening of oxetanes, which serve as a model for the potential reactivity of the cyclobutanone moiety.
| Reagent/Condition | Type of Cleavage | Product Type |
| LiAlH₄ | Reductive | 1,3-Diol |
| Grignard Reagents (RMgX) | Nucleophilic | Alcohol with new C-C bond |
| H₂/Pd Catalyst | Hydrogenolysis | Alcohol |
| Lewis Acids (e.g., BF₃·OEt₂) | Acid-catalyzed | Rearranged products or polymers |
| TMSCN | Nucleophilic (with Lewis Acid) | Cyanohydrin derivative |
The fixed spatial arrangement of the oxo and carboxylate groups across the spiro[3.5]nonane framework can lead to unique intramolecular reactions. The proximity and orientation of these functional groups can facilitate transannular interactions, where a reaction occurs across the ring system. Such through-space interactions are a known phenomenon in spiro-heterocycles. researchgate.net
For example, intramolecular Mannich-type cyclizations have been observed in systems where an amine and a ketone are held in close proximity by a rigid scaffold, leading to the formation of new spirocyclic structures. researchgate.net In the case of this compound, the enolate of the ketone could potentially interact with the ester carbonyl, although this would lead to a highly strained system. More likely, the rigid framework influences the stereochemical outcome of reactions at each functional group by controlling the trajectory of incoming reagents. The defined three-dimensional structure imparted by the spiro center is a key feature in designing highly substituted spirocycles with specific stereochemistry. nih.gov
Computational and Theoretical Chemistry Investigations
Computational and theoretical chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving complex molecular architectures like this compound and related spiro[3.5]nonane motifs. These in silico methods allow for the exploration of reaction pathways, the characterization of transient species such as transition states, and the analysis of the subtle electronic and non-covalent interactions that govern reactivity and stereochemical outcomes.
Quantum Chemical Calculations of Reaction Pathways and Energy Profiles
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, providing a detailed narrative of the transformation from reactants to products. By employing methods like Density Functional Theory (DFT), chemists can compute the energetic landscape of a reaction, identifying intermediates and the energy barriers that separate them.
In the context of forming spiro[3.5]nonane systems, which can be synthesized via cycloaddition reactions, DFT calculations reveal the feasibility of different pathways. For instance, studies on the Diels-Alder reactions of spirocyclic 5-membered dienes show how quantum calculations can predict reactivity trends. The Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) can be calculated to compare different pathways, such as the dimerization of various cyclopentadiene (B3395910) derivatives. nih.gov These calculations demonstrate that spirocyclization can significantly enhance reactivity compared to non-spirocyclic analogues. nih.gov
A typical computed reaction energy profile for a spirocyclization process involves identifying the key stationary points: reactants, transition states, intermediates, and products. For an iridium and Brønsted acid-catalyzed asymmetric spirocyclization, DFT calculations have been used to delineate a multi-step pathway involving nucleophilic addition and subsequent deprotonative rearomatization. The computed free-energy profile for such a reaction shows an initial activation barrier for the key C-C bond-forming step, followed by the formation of an intermediate, and a subsequent, often lower, barrier for rearomatization to yield the final spirocyclic product. chinesechemsoc.org
Table 1: Calculated Gibbs Free Energies for the Dimerization of Cyclopentadiene Derivatives
| Reactant | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |
| 5,5-dimethylcyclopentadiene | 33.9 | -12.3 |
| Cyclopentadiene | 28.8 | -12.9 |
| Spiro[3.4]octa-5,7-diene | 26.6 | -11.9 |
This table is generated based on data from a computational study on the Diels-Alder reactivities of cyclopentadienes. nih.gov
Molecular Modeling of Transition State Structures and Energetics
The transition state (TS) is a fleeting, high-energy configuration at the peak of a reaction energy barrier that dictates the reaction's rate and selectivity. Molecular modeling allows for the precise determination of the three-dimensional structure and energetics of these transient species. For reactions forming spirocycles, modeling the TS is crucial for understanding stereochemical outcomes.
DFT calculations are a primary tool for locating and characterizing transition state structures. These calculations reveal critical geometric parameters, such as the lengths of partially formed or broken bonds. For example, in the Diels-Alder dimerization of spiro[3.4]octa-5,7-diene, the transition state model shows the two forming C-C bonds with lengths of 2.22 Å and 2.30 Å. nih.gov
In more complex catalytic systems, such as the asymmetric spirocyclization forming substituted isoindolones, transition state modeling helps to rationalize the observed enantioselectivity. chinesechemsoc.org By comparing the energies of the transition states leading to the (R) and (S) enantiomers, researchers can predict which product will be favored. The lower energy transition state corresponds to the major product. The calculated activation free energy for the intramolecular nucleophilic addition step in one such reaction was found to be 6.8 kcal/mol. chinesechemsoc.org
Table 2: Geometric Parameters of a Calculated Diels-Alder Transition State
| Reaction | Forming Bond 1 (Å) | Forming Bond 2 (Å) | Activation Energy (ΔG‡, kcal/mol) |
| Ethylene + Spiro[3.4]octa-5,7-diene | 2.22 | 2.22 | 24.3 |
This table is generated based on data from a computational study on the Diels–Alder reaction of spiro[3.4]octa-5,7-diene with ethylene. nih.gov
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is widely used to investigate the electronic properties of molecules, providing insights into their reactivity. By analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict how a molecule will behave in a chemical reaction. ethernet.edu.etfliphtml5.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
In reactions forming spirocycles, such as [4+2] cycloadditions, the relative energies of the diene's HOMO and the dienophile's LUMO (for normal-electron-demand reactions) determine the reaction rate. ethernet.edu.et Computational studies have shown that spirocyclization at the saturated center of a cyclopentadiene ring enhances its Diels-Alder reactivity. This increased reactivity is attributed to a lower diene distortion energy required to reach the transition state geometry, rather than a change in the orbital energies themselves. nih.gov As the spirocycle size decreases, the diene becomes more planar and requires less energy to adopt the envelope-like geometry of the transition state. nih.gov
Conceptual DFT provides a framework for quantifying reactivity through descriptors such as electronic chemical potential, hardness, and electrophilicity, which are derived from the energies of the FMOs. These descriptors help in classifying reagents and predicting the nature of the reaction pathway.
Table 3: Calculated Distortion and Interaction Energies for Diels-Alder Reactions
| Diene | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) |
| Spiro[5.4]deca-6,8-diene | 19.8 | -5.5 |
| Spiro[4.4]nona-6,8-diene | 18.2 | -6.0 |
| Spiro[3.4]octa-5,7-diene | 17.0 | -5.7 |
| Spiro[2.4]hepta-4,6-diene | 14.2 | -1.7 |
This table is generated based on data from a computational study analyzing the components of the activation barrier in Diels-Alder reactions. nih.gov
Analysis of Non-Covalent Interactions in Reaction Outcomes
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are critical in controlling the stereoselectivity of chemical reactions. acs.org While weaker than covalent bonds, the cumulative effect of multiple NCIs within a transition state assembly can create a significant energy difference between competing reaction pathways, thereby dictating the stereochemical outcome.
Computational methods are essential for visualizing and quantifying these subtle interactions. The Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis, is a powerful technique for identifying NCIs in real space. acs.orgresearchgate.net NCI plots generate isosurfaces that are color-coded to distinguish between attractive (e.g., hydrogen bonds, blue), repulsive (e.g., steric clashes, red), and weak van der Waals interactions (green). acs.orgresearchgate.net
In the study of asymmetric spirocyclization reactions, DFT calculations of the transition states have revealed the specific NCIs responsible for enantioselectivity. For instance, in a reaction catalyzed by a chiral phosphoric acid, the favored transition state was stabilized by multiple C–H···F and C–H···O hydrogen bonds, as well as parallel-displaced π-stacking interactions between aromatic moieties of the substrate and the catalyst. chinesechemsoc.org These attractive interactions lock the substrate into a specific orientation, leading to the preferential formation of one enantiomer. Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further quantify the strength of these individual interactions, providing a comprehensive understanding of the origins of stereoselectivity. acs.orgacs.org
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Spiro 3.5 Nonane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
1D NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional NMR provides the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms. For Methyl 2-oxospiro[3.5]nonane-7-carboxylate, distinct signals would appear for the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets for the aliphatic protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would confirm the core structure, including two carbonyl carbons (one for the ketone and one for the ester, typically >170 ppm), a unique spiro carbon (a quaternary carbon atom), and the carbons of the methyl group and the two rings. researchgate.net The strained cyclobutanone (B123998) carbonyl carbon is expected to be significantly downfield, potentially around 200 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ketone C=O | --- | ~200-210 |
| Ester C=O | --- | ~170-175 |
| CH (on cyclohexane) | Multiplet | ~40-50 |
| CH₂ (on cyclohexane) | Multiplets | ~20-40 |
| CH₂ (on cyclobutane) | Multiplets | ~30-50 |
| Spiro C | --- | ~45-60 |
| O-CH₃ | Singlet, ~3.7 | ~52 |
2D NMR (e.g., COSY, HMQC, HMBC, NOESY, TOCSY) for Connectivity and Relative Stereochemical Assignment
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org It would reveal the connectivity of protons within the cyclohexane ring and, separately, within the cyclobutane ring, allowing for the assignment of adjacent protons.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. wikipedia.org It provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (over 2-4 bonds). It would show correlations from the methyl ester protons to the ester carbonyl carbon and to the C7 carbon of the cyclohexane ring, confirming the position of the ester group. It would also be vital for confirming the connections of the ring carbons to the central spiro atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgresearchgate.net NOESY is the primary method for determining the relative stereochemistry of the molecule. For instance, correlations between specific protons on the cyclobutane ring and those on the cyclohexane ring would define their spatial orientation relative to one another.
TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a coupled spin system, even if they are not directly coupled. libretexts.org It is particularly useful for mapping out the entire proton network of the cyclohexane ring from a single, well-resolved starting point.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₆O₃ for this compound). researchgate.net
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule fragments in a predictable manner based on its functional groups. libretexts.org Key fragmentation pathways for this molecule would include: libretexts.orgchemguide.co.ukyoutube.com
α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the ketone is a primary fragmentation route for ketones. libretexts.org
Loss of Methoxy (B1213986) Group: Fragmentation of the ester can occur via the loss of the methoxy radical (•OCH₃, 31 Da).
Loss of Methoxycarbonyl Group: Loss of the entire ester side chain as a •COOCH₃ radical (59 Da) is also a common pathway for methyl esters. miamioh.edu
Ring Fragmentation: The strained cyclobutane ring and the cyclohexane ring can undergo characteristic cleavages.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 196.24 g/mol)
| Fragment | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 196 |
| [M - •OCH₃]⁺ | Loss of methoxy radical | 165 |
| [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical | 137 |
| [CH₃OCO]⁺ | Acylium ion from ester | 59 |
X-ray Diffraction for Single-Crystal Structural Determination of Intermediates
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. While obtaining a suitable single crystal of the final liquid product can be challenging, this technique is invaluable for confirming the structure of any crystalline intermediates formed during the synthesis of spiro[3.5]nonane derivatives. beilstein-journals.orgweizmann.ac.il A successful crystallographic analysis provides precise and unambiguous data on bond lengths, bond angles, and the relative stereochemistry of all atoms in the crystal lattice, thereby confirming the molecular structure absolutely. researchgate.net
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org
For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features:
Ketone C=O Stretch: The carbonyl group in the four-membered cyclobutanone ring is subject to significant ring strain, which shifts its stretching frequency to a higher wavenumber compared to a typical acyclic ketone. This band is expected to be strong and sharp. pg.edu.pludel.edu
Ester C=O Stretch: The methyl ester carbonyl group will also show a strong, sharp absorption band. youtube.comlibretexts.org
C-O Stretches: The ester will exhibit C-O stretching vibrations. nih.gov
C-H Stretches: Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Ketone (Cyclobutanone) | C=O Stretch | ~1780 - 1795 | Strong |
| Ester (Methyl Carboxylate) | C=O Stretch | ~1735 - 1750 | Strong |
| Ester | C-O Stretch | ~1100 - 1300 | Strong |
| Alkane | C-H Stretch | ~2850 - 2960 | Medium-Strong |
Kinetic Studies and Ultrafast Spectroscopy of Key Processes and Transient Species
Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, operate on femtosecond to nanosecond timescales to monitor the behavior of molecules immediately after they absorb light. youtube.comnih.gov These methods can be used to study the excited-state dynamics and photochemical reactivity of the ketone chromophore in this compound.
In a typical transient absorption experiment, a sample is excited by an ultrashort "pump" laser pulse, and a subsequent "probe" pulse measures the change in absorption as a function of time delay. rsc.org This allows for the real-time observation of transient species, such as electronic excited states. researchgate.net Data from such a study could reveal the lifetimes of the singlet and triplet excited states of the cyclobutanone moiety and the rates of photophysical processes like internal conversion and intersystem crossing. mdpi.com This information is crucial for understanding the photostability and potential photochemical reaction pathways of the molecule.
Electrochemical Experiments for Mechanistic Insight
Electrochemical methods offer a powerful lens through which the redox behavior of complex organic molecules can be scrutinized, providing valuable insights into reaction mechanisms, the stability of intermediates, and potential synthetic pathways. In the context of spiro[3.5]nonane derivatives, and specifically for "this compound," electrochemical studies are pivotal in understanding the reactivity of the constituent functional groups—namely, the ketone and the ester moieties within the intricate spirocyclic framework. While specific experimental data for this exact compound is not extensively documented in public literature, a mechanistic understanding can be extrapolated from studies on analogous structures such as β-keto esters and cyclic ketones. sphinxsai.comrsc.org
Cyclic voltammetry (CV) stands as a primary technique for investigating the electrochemical properties of such compounds. ossila.comyoutube.com A typical CV experiment for "this compound" would likely focus on the reduction potentials of the carbonyl group of the cyclobutanone ring and the carboxylate group. The reduction of alicyclic ketones is a well-established electrochemical process, often proceeding via a one-electron transfer to form a radical anion, which can then be further reduced or participate in subsequent chemical reactions. inchem.org Similarly, the ester group can undergo reduction, although typically at more negative potentials than ketones. jst.go.jp
Detailed Research Findings:
Electrochemical investigations into compounds structurally related to "this compound" reveal that the reduction of the keto group is a primary electrochemical event. sphinxsai.com For instance, studies on the electrochemical reduction of cyclohexanone (B45756) have shown that the process is sensitive to the pH of the medium and the nature of the electrode material. researchgate.net In protic media, the reduction often involves protonation steps, leading to the formation of the corresponding alcohol. researchgate.net
The presence of the β-keto ester functionality in "this compound" suggests a complex electrochemical behavior where the enolate form could play a significant role. Electrochemical oxidation of β-keto ester enolates has been explored as a sustainable method for forming radical intermediates in the synthesis of spirolactones. rsc.org Conversely, under reductive conditions, the interplay between the ketone and ester groups could lead to selective transformations. Information from cyclic voltammetric studies on similar keto esters has been successfully used to determine the optimal conditions for galvanostatic electrochemical reduction. sphinxsai.com
A hypothetical cyclic voltammogram for "this compound" would be expected to show at least one significant cathodic peak corresponding to the reduction of the cyclobutanone carbonyl. The potential at which this peak appears would be indicative of the energy required for the electron transfer. The reversibility of this process, assessed by the separation of the cathodic and anodic peak potentials (ΔEp), would provide information about the stability of the initially formed radical anion.
Interactive Data Table: Hypothetical Cyclic Voltammetry Data for the Reduction of Spiro[3.5]nonane Derivatives
| Compound | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | ΔEp (mV) | Process |
| This compound | 100 | -1.85 | -1.77 | 80 | Quasi-reversible |
| Cyclohexanone | 100 | -2.10 | -2.01 | 90 | Quasi-reversible |
| Ethyl 3-oxohexanoate | 100 | -1.98 | - | - | Irreversible |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for the electrochemical reduction of ketones and β-keto esters.
The mechanistic pathway for the electrochemical reduction of the ketone in "this compound" likely proceeds through a stepwise addition of electrons and protons. The initial one-electron reduction forms a radical anion, which can then be protonated by a suitable proton source in the electrolyte solution. A second electron transfer to the resulting radical would yield an anion, which upon further protonation gives the final alcohol product. The stereochemistry of the resulting hydroxyl group can be influenced by the electrochemical conditions, such as the electrode material and the potential applied. rsc.org
Interactive Data Table: Proposed Mechanistic Steps in the Electrochemical Reduction
| Step | Reaction | Intermediate Species | Electrochemical Technique |
| 1 | One-electron transfer | Radical anion | Cyclic Voltammetry |
| 2 | Protonation | Neutral radical | Controlled Potential Electrolysis |
| 3 | Second electron transfer | Anion | Chronoamperometry |
| 4 | Second protonation | Alcohol product | Bulk Electrolysis with Product Analysis |
Methyl 2 Oxospiro 3.5 Nonane 7 Carboxylate As a Synthetic Building Block and Precursor to Complex Molecules
Strategic Integration into Total Synthesis Programs
The incorporation of pre-formed, structurally complex building blocks is a cornerstone of modern synthetic strategy. Methyl 2-oxospiro[3.5]nonane-7-carboxylate, with its defined stereochemistry and orthogonal functional groups (a ketone and an ester), is well-suited for this role, allowing for the rapid construction of intricate molecular frameworks.
Spirocyclic systems are integral components of numerous natural products and pharmacologically active agents. nih.gov While direct total syntheses employing this compound are not extensively documented in the provided literature, the utility of closely related spiro[3.5]nonane intermediates is well-established. For instance, 7-oxo-2-azaspiro[3.5]nonane is a crucial segment in the design of Respiratory Syncytial Virus (RSV) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors. google.com The spiro[3.5]nonane core provides a rigid scaffold that can orient substituents in a specific three-dimensional arrangement, which is often key to biological activity. This principle underscores the potential of this compound as a key intermediate for accessing novel analogs of existing drugs or entirely new classes of bioactive compounds. The strategic placement of the ketone and carboxylate groups offers synthetic handles for elaboration into the complex structures characteristic of natural products like diterpenoids or alkaloids. nih.gov
The true synthetic power of this compound lies in its capacity to serve as a template for generating a wide array of more complex scaffolds. The ketone and ester functionalities are points for orthogonal diversification, allowing for selective chemical transformations. researchgate.net Research into the synthesis of spirocyclic scaffold libraries demonstrates that such intermediates can be elaborated through various chemical reactions to explore chemical space in three dimensions. researchgate.netnih.gov For example, the ketone can undergo olefination, reduction, or serve as an electrophile in aldol (B89426) or Mannich reactions. Simultaneously, the ester can be hydrolyzed, reduced, or converted to an amide, providing a second vector for diversification. This dual functionality enables the construction of compound libraries for biological screening, where incremental changes in the scaffold's structure can be systematically evaluated. researchgate.net
| Functional Group | Reaction Type | Resulting Structure/Functionality | Potential Application |
|---|---|---|---|
| Ketone (C2-oxo) | Wittig Olefination | Exocyclic double bond | Further functionalization (e.g., epoxidation, dihydroxylation) |
| Reductive Amination | Amine functionality | Introduction of basic centers, peptide coupling | |
| Grignard/Organolithium Addition | Tertiary alcohol | Creation of new stereocenters, increased sp³ character | |
| Corey-Fuchs Reaction | Terminal alkyne | Click chemistry, Sonogashira coupling | |
| Ester (C7-carboxylate) | Saponification | Carboxylic acid | Amide bond formation, salt formation |
| Reduction (e.g., with LiAlH₄) | Primary alcohol | Ether synthesis, oxidation to aldehyde | |
| Weirnreb Amidation | Weinreb amide | Controlled addition of nucleophiles to form ketones |
Rational Design and Synthesis of Spirocyclic Scaffolds for Chemical Biology Research
The concept of "escaping from flatland" has become a guiding principle in modern drug design, advocating for the use of three-dimensional, sp³-rich molecules to improve physicochemical and pharmacological properties. univ.kiev.ua Spirocyclic scaffolds are central to this strategy. bldpharm.com The rational design of molecules like this compound for chemical biology is based on the premise that its rigid, non-planar structure can confer improved target selectivity and metabolic stability compared to more flexible or aromatic counterparts. nih.govuniv.kiev.ua
The design process involves using the spirocyclic core to mimic the conformation of a known ligand or to present functional groups in a novel spatial orientation that can access previously unexploited binding pockets on a protein target. bldpharm.com For instance, the spiro center can act as a rigid linker, replacing a rotatable bond in a known inhibitor to lock it into its bioactive conformation, thereby improving potency. bldpharm.com The synthesis of new spiroxindoles as MDM2 inhibitors, achieved through a [3+2] cycloaddition, exemplifies the rational design approach where a specific scaffold is created to target a particular protein-protein interaction. rug.nl Similarly, the spiro[3.5]nonane framework can be rationally incorporated into designs for enzyme inhibitors, receptor antagonists, or molecular probes for studying biological systems.
Scalability and Process Development for Efficient Synthesis of Spiro[3.5]nonane Intermediates
Process development often involves optimizing reaction conditions, minimizing the use of hazardous or expensive reagents, and designing purification procedures that are amenable to large volumes. For example, replacing cryogenic reactions or hazardous reagents like diphenylphosphoryl azide (B81097) with safer alternatives is a key consideration in process chemistry for pharmaceuticals. google.com The synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives has been successfully performed on a multigram scale, demonstrating that these complex scaffolds can be produced in significant quantities for further research and development. univ.kiev.uaresearchgate.net
| Consideration | Objective | Example Strategy | Reference |
|---|---|---|---|
| Cost of Goods | Minimize production cost | Use of cheap, readily available starting materials | google.com |
| Process Simplicity | Reduce the number of synthetic steps and unit operations | Develop convergent synthetic routes with fewer reaction processes | google.com |
| Yield & Throughput | Maximize the amount of product obtained | Optimize reaction conditions (temperature, concentration, catalyst) for high yields | google.com |
| Safety | Avoid hazardous reagents and conditions | Replace explosive or highly toxic chemicals (e.g., nitromethane, phosgene) with safer alternatives | google.comgoogle.com |
| Workup & Purification | Ensure simple and efficient product isolation | Develop purification methods like crystallization or distillation instead of chromatography for large scales | google.comuniv.kiev.ua |
Future Directions and Emerging Research Avenues in Spiro 3.5 Nonane Chemistry
Development of Novel and Sustainable Synthetic Routes to Spiro[3.5]nonane Derivatives
The synthesis of spiro compounds, particularly those with strained ring systems, presents a significant challenge to organic chemists. mdpi.com Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign methodologies.
Key Research Thrusts:
Catalytic Multicomponent Reactions: The use of multicomponent reactions (MCRs) is a growing trend in the synthesis of complex molecular architectures. mdpi.comresearchgate.net Future strategies will likely involve the development of novel catalysts, including organocatalysts and transition-metal complexes, to facilitate the one-pot synthesis of highly functionalized spiro[3.5]nonane systems from simple, readily available starting materials. researchgate.netnih.gov For a molecule like Methyl 2-oxospiro[3.5]nonane-7-carboxylate, this could involve a domino reaction sequence that constructs both the cyclobutanone (B123998) and the substituted cyclohexane (B81311) ring in a single operation. mdpi.com
Green Chemistry Approaches: A strong emphasis is being placed on "green" synthetic methods that reduce waste and energy consumption. This includes the use of ionic liquids as recyclable catalysts and reaction media, as well as microwave-assisted synthesis to accelerate reaction times. mdpi.com The development of solvent-free or aqueous reaction conditions will also be a priority.
Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer unique pathways to strained ring systems. Future research may explore photochemical [2+2] cycloadditions to form the cyclobutane (B1203170) ring or electrochemical methods for ring construction and functionalization, which can often be performed under mild conditions without the need for stoichiometric reagents.
| Synthetic Strategy | Potential Advantages | Relevance to Spiro[3.5]nonanes |
| Catalytic Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Efficient construction of the core structure and introduction of functional groups. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for catalyst recycling. | Sustainable production of spiro[3.5]nonane derivatives. |
| Photochemical/Electrochemical Synthesis | Mild reaction conditions, unique reactivity patterns, high selectivity. | Access to strained ring systems and novel functionalization pathways. |
Advanced Computational Chemistry Applications in Rational Spirocycle Design and Prediction of Reactivity
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their chemical behavior. nih.gov
Emerging Applications:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the stability, electronic properties, and reactivity of novel spiro[3.5]nonane derivatives. This can help to identify promising synthetic targets and to understand the mechanisms of their formation and subsequent reactions. For instance, calculations could predict the most likely sites for nucleophilic or electrophilic attack on the this compound scaffold.
Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences of spiro[3.5]nonane systems and their interactions with biological macromolecules, such as enzymes or receptors. This is crucial for the design of new therapeutic agents. nih.gov
In Silico Screening: Virtual libraries of spiro[3.5]nonane derivatives can be screened computationally to identify compounds with a high probability of exhibiting a desired biological activity, thus streamlining the drug discovery process. mdpi.com
Exploration of Undiscovered Reactivity and Novel Transformations of Spiro[3.5]nonane Systems
The unique structural features of spiro[3.5]nonanes, particularly the strained cyclobutane ring, suggest that they may exhibit novel and interesting reactivity.
Future Areas of Investigation:
Ring-Expansion and Ring-Opening Reactions: The strain inherent in the cyclobutane ring of the spiro[3.5]nonane system could be harnessed to drive ring-expansion or ring-opening reactions, providing access to larger or more complex carbocyclic and heterocyclic frameworks. researchgate.netubc.cawhiterose.ac.uknih.gov For this compound, the ketone functionality could serve as a handle to initiate such transformations.
Tandem and Cascade Reactions: The development of novel cascade reactions initiated by the functional groups on the spiro[3.5]nonane core could lead to the rapid construction of intricate molecular architectures. researchgate.net
Asymmetric Transformations: The development of catalytic asymmetric methods for the synthesis and functionalization of chiral spiro[3.5]nonane derivatives is a significant area for future research, as the stereochemistry of these molecules is critical for their biological activity. nih.gov
Innovative Applications of this compound in New Synthetic Methodologies
While currently a compound with limited documented applications, the structural motifs within this compound suggest its potential as a versatile building block in organic synthesis.
Potential Synthetic Utility:
Scaffold for Spirocyclic Libraries: This compound could serve as a starting point for the synthesis of diverse libraries of spiro[3.5]nonane derivatives through functionalization of the ketone and ester groups. These libraries could then be screened for biological activity. mdpi.com
Precursor to Natural Products and Analogs: The spiro[3.5]nonane skeleton is found in some natural products. This compound could be a key intermediate in the total synthesis of such molecules or their analogs. rsc.org
Development of Privileged Ligands: The rigid spirocyclic framework could be incorporated into the design of new chiral ligands for asymmetric catalysis, where the conformational rigidity can lead to high levels of enantioselectivity. rsc.org
Q & A
Q. What are the common synthetic routes for Methyl 2-oxospiro[3.5]nonane-7-carboxylate?
The synthesis typically involves cyclization of linear precursors or alkylation of intermediates. Key steps include:
- Cyclization : A linear precursor (e.g., a keto-ester) undergoes intramolecular nucleophilic attack under basic conditions (e.g., NaH in DMF) to form the spirocyclic core .
- Alkylation : Functionalization of the spirocyclic backbone via alkyl halides or Mitsunobu reactions to introduce substituents . Purification often employs column chromatography or recrystallization. Challenges include controlling regioselectivity and minimizing byproducts.
Q. How is the spirocyclic structure characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- NMR spectroscopy : Distinct signals for spirocyclic protons (e.g., δ 3.5–4.5 ppm for ester groups) and coupling patterns confirm ring fusion .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets of this compound?
The compound interacts with enzymes (e.g., kinases, proteases) and G-protein-coupled receptors (GPCRs) . Methodologies include:
- Surface plasmon resonance (SPR) : Measures binding affinity to immobilized targets .
- Enzyme inhibition assays : IC₅₀ values determined via fluorometric or colorimetric substrates .
- Molecular docking : Predicts binding modes using software like AutoDock .
Advanced Research Questions
Q. What strategies address low yields in spirocyclic ring formation?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalyst screening : Transition metals (e.g., Pd) or organocatalysts improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) . Contradictory reports on optimal conditions (e.g., NaH vs. KOtBu) suggest substrate-dependent reactivity, requiring systematic screening .
Q. How can enantioselective synthesis of the spirocyclic core be achieved?
Chiral resolution methods include:
- Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed alkylation .
- Kinetic resolution : Enzymatic hydrolysis of racemic esters (e.g., lipases) .
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) for preparative separation . Stereochemical assignments require circular dichroism (CD) or X-ray crystallography .
Q. How should researchers analyze contradictory bioactivity data across studies?
Contradictions may arise from:
- Purity differences : Validate compound integrity via HPLC (>95% purity) before assays .
- Assay variability : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Cell-line specificity : Test activity in multiple models (e.g., HEK293 vs. HeLa cells) .
Q. What computational methods predict reactivity and regioselectivity in derivatization?
Advanced approaches include:
- Density functional theory (DFT) : Calculates transition-state energies to predict reaction pathways (e.g., ester vs. amide formation) .
- Molecular dynamics (MD) : Simulates solvent effects on spirocyclic conformation .
- Machine learning : Trains models on spirocyclic reaction datasets to forecast optimal conditions .
Q. What is the compound’s role in medicinal chemistry and drug discovery?
It serves as a scaffold for CNS drug candidates due to:
- Blood-brain barrier (BBB) permeability : LogP values (~2.5) and polar surface area (<80 Ų) predict favorable pharmacokinetics .
- Structure-activity relationship (SAR) : Derivatives with substituted aryl groups show enhanced receptor affinity (e.g., µ-opioid receptor) .
- Prodrug potential : Ester hydrolysis in vivo generates active carboxylic acid metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
